

Spectroscopic Profile of 2-Phenoxyacetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenoxyacetohydrazide

Cat. No.: B1360147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Phenoxyacetohydrazide**, a molecule of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and further investigation.

Spectroscopic Data Summary

The empirical formula for **2-Phenoxyacetohydrazide** is $C_8H_{10}N_2O_2$ with a molecular weight of 166.18 g/mol. The spectroscopic data presented below has been compiled from various sources and is summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The 1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **2-Phenoxyacetohydrazide**, respectively.

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.25 - 7.35	m	2H	Ar-H (meta)
6.90 - 7.00	m	3H	Ar-H (ortho, para)
4.52	s	2H	O-CH ₂
4.15	br s	2H	NH ₂
8.90	br s	1H	NH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
168.5	C=O
157.8	Ar-C (ipso, attached to O)
129.5	Ar-C (meta)
121.2	Ar-C (para)
114.7	Ar-C (ortho)
67.2	O-CH ₂

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **2-Phenoxyacetohydrazide** are indicative of its hydrazide and phenoxy moieties.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3400	Strong, Broad	N-H Stretching (NH ₂)
3200	Medium	N-H Stretching (NH)
3050	Medium	C-H Stretching (Aromatic)
2920	Weak	C-H Stretching (Aliphatic)
1650	Strong	C=O Stretching (Amide I)
1600, 1490	Medium	C=C Stretching (Aromatic)
1240	Strong	C-O Stretching (Aryl ether)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **2-Phenoxyacetohydrazide**, Electron Ionization (EI) is a common method.

m/z	Relative Abundance (%)	Assignment
166	40	[M] ⁺ (Molecular Ion)
107	100	[C ₆ H ₅ O-CH ₂] ⁺
94	80	[C ₆ H ₅ OH] ⁺
77	60	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Phenoxyacetohydrazide**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
- Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

¹H and ¹³C NMR Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 (depending on concentration).
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: Appropriate for the chemical shift range of protons.
- ¹³C NMR Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

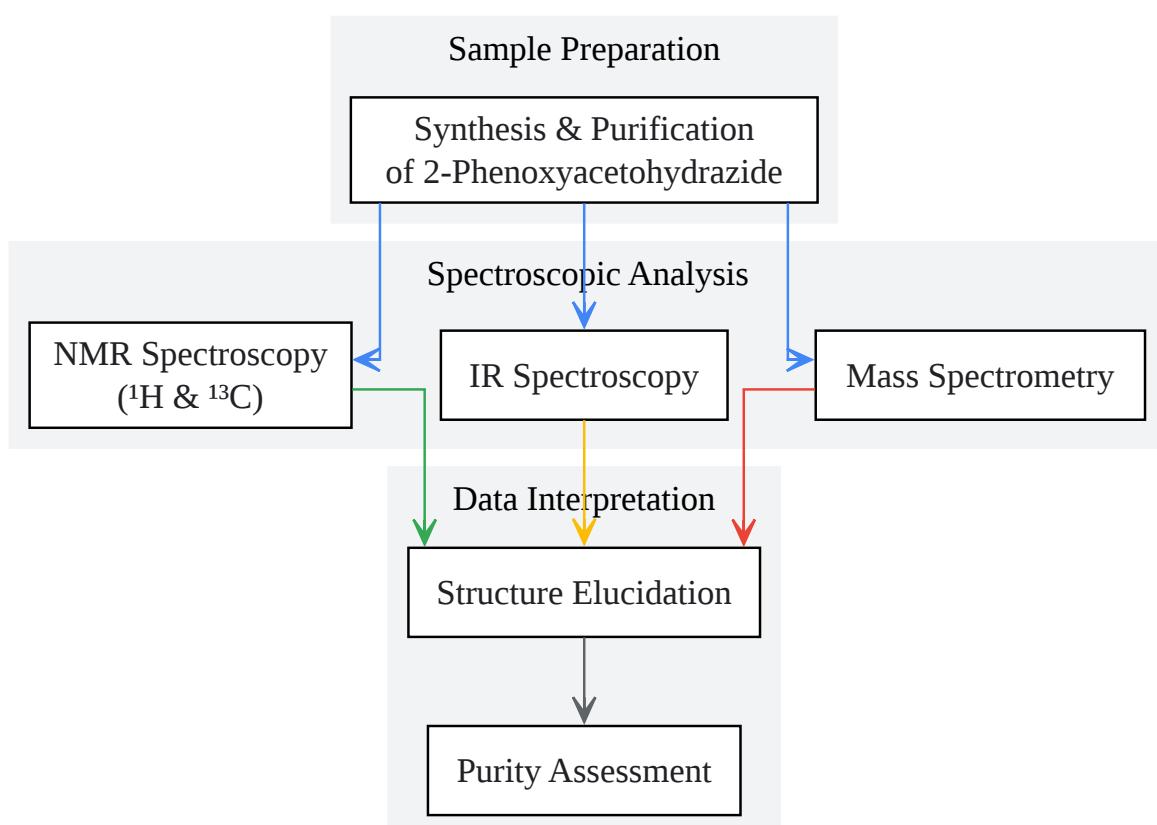
- Thoroughly grind 1-2 mg of **2-Phenoxyacetohydrazide** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Transfer the powder to a pellet die.
- Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

IR Spectrum Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum.
 - The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} .

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction and Ionization:


- Introduce a small amount of the solid **2-Phenoxyacetohydrazide** sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
- In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

Mass Analysis:

- Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).
- Procedure:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
 - The resulting mass spectrum is a plot of relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Phenoxyacetohydrazide**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenoxyacetohydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360147#spectroscopic-data-of-2-phenoxyacetohydrazide-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1360147#spectroscopic-data-of-2-phenoxyacetohydrazide-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com